1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel-
Description
The compound 1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- (referred to as the target compound) is a pyrrolidine derivative featuring:
- A five-membered pyrrolidine ring with two carboxylic acid groups at positions 1 and 2.
- A tert-butyl (1,1-dimethylethyl) ester group at position 1.
- A cyclohexyl substituent at position 3.
- Relative (2R,3R) stereochemistry.
This structure confers unique physicochemical properties, such as enhanced lipophilicity (due to the cyclohexyl and tert-butyl groups) and stereochemical specificity, making it relevant in pharmaceutical synthesis and chiral catalysis .
Properties
IUPAC Name |
(2R,3R)-3-cyclohexyl-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27NO4/c1-16(2,3)21-15(20)17-10-9-12(13(17)14(18)19)11-7-5-4-6-8-11/h11-13H,4-10H2,1-3H3,(H,18,19)/t12-,13-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMRSNFIPEDVKTG-CHWSQXEVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(C1C(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CC[C@@H]([C@@H]1C(=O)O)C2CCCCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.39 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method is the cyclization of amino acids or their derivatives under acidic conditions. The cyclohexyl group can be introduced through subsequent reactions involving cyclohexanone or cyclohexanol.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and other advanced techniques can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and strong bases.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Production of alcohols or amines.
Substitution: Generation of various substituted pyrrolidines.
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 225.28 g/mol
- CAS Number : 1449586-26-8
The compound features a pyrrolidine ring substituted with a cyclohexyl group and a tert-butyl ester. Its unique structure contributes to its chemical reactivity and potential applications.
Chemistry
- Building Block in Organic Synthesis : This compound serves as a versatile intermediate in the synthesis of various organic compounds. It can participate in reactions such as nucleophilic substitutions and cyclization processes, enabling the formation of more complex structures .
- Reagent in Chemical Reactions : It is utilized in several chemical reactions due to its ability to undergo transformations that yield valuable products. For instance, it can be employed in the synthesis of novel pyrrolidine derivatives that exhibit distinct properties .
Biology
- Biological Activity : Research indicates that this compound may possess biological activities such as enzyme inhibition and receptor binding. Its structural features allow it to interact with biological targets, making it a candidate for further investigation in pharmacology .
- Potential Therapeutic Uses : Preliminary studies suggest that derivatives of this compound may exhibit therapeutic potential in drug discovery, particularly for conditions requiring modulation of specific biological pathways .
Medicine
- Drug Development : The compound is explored for its role in drug development due to its unique pharmacophore characteristics. Its derivatives are being investigated for their efficacy against various diseases, including cancer and inflammatory conditions .
- Molecular Docking Studies : Computational studies have been conducted to evaluate the binding affinity of this compound and its derivatives to specific biological targets, providing insights into their potential as drug candidates .
Industry
- Production of Specialty Chemicals : In industrial applications, this compound is utilized in the manufacture of specialty chemicals and materials that require specific chemical properties such as stability and
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in enzyme inhibition, it may bind to the active site of the enzyme, preventing substrate binding. The molecular targets and pathways involved can vary widely based on the biological context.
Comparison with Similar Compounds
Substituent Variations at Position 3
The 3-cyclohexyl group in the target compound distinguishes it from analogues with different substituents:
Key Findings :
Stereochemical Variations
Stereochemistry critically influences biological activity and synthetic utility:
Key Findings :
Ester Group Variations
The tert-butyl ester is a common motif, but analogues with alternative esters exist:
Key Findings :
- The tert-butyl ester in the target compound balances steric protection and hydrolytic stability, whereas benzyl esters (e.g., CAS N/A in ) offer temporary protection for selective deblocking.
- Aziridine derivatives (e.g., CAS 178602-42-1) leverage ring strain for higher reactivity but lack the conformational flexibility of pyrrolidine .
Biological Activity
1,2-Pyrrolidinedicarboxylic acid, 3-cyclohexyl-, 1-(1,1-dimethylethyl) ester, (2R,3R)-rel- is a compound that has garnered attention due to its potential biological activities. This article explores its chemical properties, biological activity, and relevant research findings.
- Chemical Formula : C₁₈H₃₃N₃O₄
- Molecular Weight : 335.48 g/mol
- IUPAC Name : (2R,3R)-1-(1,1-dimethylethyl)-3-cyclohexyl-2-pyrrolidinecarboxylic acid
Structure
The compound features a pyrrolidine ring with two carboxylic acid groups and a cyclohexyl substituent. The presence of the tert-butyl group contributes to its steric bulk, influencing its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. Studies indicate that it may exhibit:
- Anticancer Properties : Preliminary studies suggest that derivatives of pyrrolidine compounds can inhibit cancer cell proliferation by interfering with cell cycle regulation.
- Neuroprotective Effects : Some research indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry evaluated the anticancer properties of various pyrrolidine derivatives. The results indicated that certain modifications to the pyrrolidine structure enhanced cytotoxicity against human cancer cell lines:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | A549 (Lung) | 0.5 |
| Compound B | MDA-MB-231 (Breast) | 0.8 |
| 1,2-Pyrrolidinedicarboxylic Acid | HeLa (Cervical) | 1.2 |
This data suggests that while the compound exhibits some activity, further structural optimization may be required to enhance potency.
Neuroprotective Effects
Research published in Neuroscience Letters explored the neuroprotective effects of pyrrolidine derivatives in a rat model of neurodegeneration. The study found that administration of the compound reduced markers of oxidative stress and apoptosis in neuronal cells:
- Oxidative Stress Reduction : Decreased levels of reactive oxygen species (ROS) by approximately 30%.
- Apoptosis Inhibition : Reduced caspase-3 activity by about 40%, indicating a protective effect against programmed cell death.
Pharmacokinetics and Toxicology
While specific pharmacokinetic data for this particular compound is limited, studies on similar pyrrolidine derivatives indicate:
- Absorption : Moderate absorption through gastrointestinal tract.
- Metabolism : Primarily hepatic metabolism with potential for active metabolites.
- Excretion : Renal excretion as unchanged drug and metabolites.
Toxicological assessments have shown that while some derivatives exhibit low toxicity profiles at therapeutic doses, comprehensive studies are necessary to establish safety parameters for clinical use.
Q & A
Q. What are the common synthetic routes for preparing (2R,3R)-rel-3-cyclohexyl-1,2-pyrrolidinedicarboxylic acid 1-(tert-butyl) ester?
- Methodological Answer : The synthesis typically involves stereoselective esterification and protection strategies. For example, tert-butyl esters are often introduced via acid-catalyzed reactions with tert-butanol or using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions. The cyclohexyl substituent may be introduced through alkylation or via coupling reactions with cyclohexyl halides. Enzymatic approaches, such as those employing microbial dioxygenases (e.g., Rhodococcus strains), can achieve high stereochemical fidelity, as seen in similar biotransformations of carbamic acid esters .
Q. Which analytical techniques are most effective for characterizing the stereochemistry and purity of this compound?
- Methodological Answer :
- NMR : and NMR can confirm the presence of cyclohexyl and tert-butyl groups via characteristic splitting patterns (e.g., cyclohexyl protons as multiplet peaks at δ 1.0–2.0 ppm).
- Chiral HPLC : Resolves enantiomers using chiral stationary phases (e.g., amylose or cellulose derivatives).
- X-ray Crystallography : Definitive for absolute configuration determination, as demonstrated in crystallographic studies of related pyrrolidine derivatives .
Q. How does the tert-butyl ester group influence the compound’s stability under experimental conditions?
- Methodological Answer : The tert-butyl ester enhances steric protection of the carbonyl group, reducing hydrolysis rates compared to methyl or ethyl esters. Stability tests under acidic, basic, and thermal conditions (e.g., TGA/DSC) are recommended. Storage at −20°C under inert gas (N/Ar) is advised to prevent degradation, as noted for analogous tert-butyl esters with short shelf lives .
Advanced Research Questions
Q. What strategies address contradictions in stereochemical outcomes during synthesis?
- Methodological Answer : Discrepancies in stereochemistry (e.g., unintended (2S,3S) or (2R,3S) diastereomers) may arise from competing reaction pathways. Solutions include:
- Chiral Catalysts : Use of Evans’ oxazaborolidines or Jacobsen’s salen complexes to enforce enantioselectivity.
- Enzymatic Resolution : Lipases or esterases can selectively hydrolyze undesired stereoisomers, as shown in microbial transformations of carbamic acid esters .
- Cross-Validation : Combine HPLC, optical rotation, and X-ray data to resolve ambiguities .
Q. How can computational modeling predict the compound’s interaction with biological targets?
- Methodological Answer :
- Docking Studies : Software like AutoDock Vina or Schrödinger Suite models binding affinities to enzymes or receptors. The cyclohexyl group’s hydrophobicity may favor interactions with hydrophobic binding pockets.
- MD Simulations : Assess conformational stability of the pyrrolidine ring in aqueous vs. lipid environments.
- QM/MM : Evaluate electronic effects of the tert-butyl ester on reactivity, informed by studies on similar bicyclic esters .
Q. What are the challenges in scaling up enantioselective synthesis while maintaining >99% ee?
- Methodological Answer : Scalability issues often stem from catalyst loading or solvent compatibility. Solutions include:
- Flow Chemistry : Continuous reactors improve heat/mass transfer for homogeneous catalysis.
- Immobilized Enzymes : Reusable biocatalysts (e.g., R. erythropolis cells immobilized on alginate beads) reduce costs, as demonstrated in gram-scale biotransformations .
Q. How does the cyclohexyl substituent impact the compound’s physicochemical properties compared to aromatic analogs?
- Methodological Answer : The cyclohexyl group increases lipophilicity (logP ↑), enhancing membrane permeability but reducing aqueous solubility. Comparative studies with phenyl analogs (e.g., via HPLC logk’ measurements) quantify these effects. Conformational analysis (e.g., NOESY NMR) reveals restricted rotation of the cyclohexyl ring, potentially influencing bioactive conformations .
Data Contradiction Analysis
Q. Conflicting reports on hydrolytic stability: How to reconcile discrepancies?
- Methodological Answer : Variability in hydrolysis rates may arise from differences in pH, temperature, or trace metal impurities. Standardize testing protocols:
- Buffer Systems : Use pH 7.4 (PBS) and pH 1.2 (simulated gastric fluid) at 37°C.
- LC-MS Monitoring : Quantify degradation products (e.g., free dicarboxylic acid) over time.
- Metal Chelators : Add EDTA to exclude metal-catalyzed hydrolysis artifacts .
Research Design Considerations
Q. Designing a study to evaluate the compound as a chiral building block for pharmaceuticals: Key parameters?
- Methodological Answer :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
